molecular formula C25H25NO4 B14680123 Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester) CAS No. 35473-24-6

Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)

Cat. No.: B14680123
CAS No.: 35473-24-6
M. Wt: 403.5 g/mol
InChI Key: OKHLRTNFXBTUBG-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an ethanol backbone linked to a 3-methylphenyl group through an imino bond, and further esterified with dibenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) typically involves the reaction of 2,2’-[(3-methylphenyl)imino]bis-ethanol with benzoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new ester or amide compounds.

Scientific Research Applications

Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-[(4-methylphenyl)imino]bis-
  • Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, diacetate (ester)

Uniqueness

Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is unique due to its specific esterification with dibenzoate groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.

Properties

CAS No.

35473-24-6

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

2-[N-(2-benzoyloxyethyl)-3-methylanilino]ethyl benzoate

InChI

InChI=1S/C25H25NO4/c1-20-9-8-14-23(19-20)26(15-17-29-24(27)21-10-4-2-5-11-21)16-18-30-25(28)22-12-6-3-7-13-22/h2-14,19H,15-18H2,1H3

InChI Key

OKHLRTNFXBTUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

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